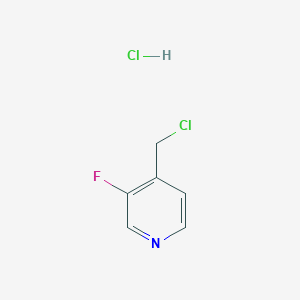![molecular formula C18H13N5O3 B2768781 5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852440-50-7](/img/structure/B2768781.png)
5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can be nitrated under different nitric acid concentrations .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be predicted using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and physicochemical property calculations .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activity
A 2020 study explored the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including compounds similar to 5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity to cancer cells compared to normal cells. The study highlighted the potential of these compounds in cancer therapy (Nagaraju et al., 2020).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Research conducted in 2014 on pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the compound , revealed their significant antitumor activity. The study tested these compounds on the MCF-7 human breast adenocarcinoma cell line, with certain derivatives showing potent inhibitory activity (Abdellatif et al., 2014).
Antimicrobial, Anti-inflammatory, and Antinociceptive Activities
A 2012 study investigated derivatives of 5-nitroindolin-2-one, structurally similar to the compound , for their antimicrobial, anti-inflammatory, and antinociceptive activities. The results indicated significant activities in these areas, suggesting potential applications in the treatment of related disorders (Bassyouni et al., 2012).
Antimicrobial and Antioxidant Activities
A study from 2017 on pyrazolo[1,5-a] pyrimidine derivatives demonstrated their antimicrobial properties against various bacteria and fungi. These compounds also exhibited excellent antioxidant activities, suggesting their potential use in antimicrobial and antioxidant therapies (Şener et al., 2017).
Anti-inflammatory, Analgesic, and Antipyretic Properties
Research in 2011 on novel pyrazolone derivatives attached to a pyrimidine moiety, similar to the compound , revealed their potential as anti-inflammatory, analgesic, and antipyretic agents. This study provides insights into the possible therapeutic applications of these compounds in treating pain, fever, and inflammation (Antre et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(3-nitrophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-18-16-10-20-22(14-6-2-1-3-7-14)17(16)19-12-21(18)11-13-5-4-8-15(9-13)23(25)26/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJTBCWQZTOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
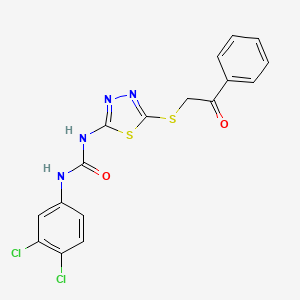
![3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide](/img/structure/B2768705.png)
![[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2768706.png)
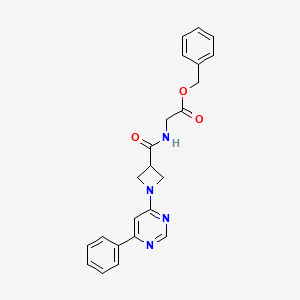
![ethyl 4-{2-[(1-{2-[(2-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2768709.png)
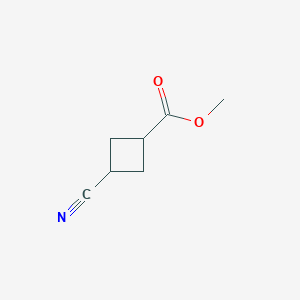
![3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2768713.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2768715.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2768716.png)
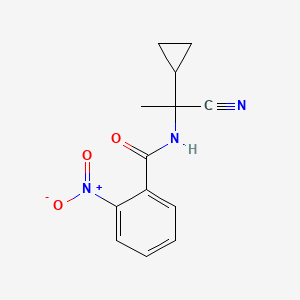
![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)
